

An In-depth Technical Guide to 4-Ethynylphenylacetonitrile (CAS Number: 351002-90-9)

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Compound of Interest

Compound Name: 4-Ethynylphenylacetonitrile

Cat. No.: B1316021

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Introduction

4-Ethynylphenylacetonitrile, also known as 2-(4-ethynylphenyl)acetonitrile, is a bifunctional organic molecule featuring both a terminal alkyne and a nitrile group. This unique structure makes it a valuable building block in organic synthesis, particularly in the burgeoning field of targeted protein degradation. Its primary application lies in its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The terminal alkyne group of **4-ethynylphenylacetonitrile** allows for efficient conjugation to other molecules via "click chemistry," a set of rapid, reliable, and high-yield chemical reactions.

Physicochemical Properties

Limited explicit experimental data for the physical properties of **4-ethynylphenylacetonitrile** is available in public literature. The following table summarizes the available information.

Property	Value	Source
CAS Number	351002-90-9	-
Molecular Formula	C ₁₀ H ₇ N	-
Molecular Weight	141.17 g/mol	[1]
Boiling Point	259 °C	[1]
Appearance	Not specified	-
Melting Point	Not specified	-
Solubility	Not specified	-

Spectroscopic Data

Detailed experimental spectroscopic data for **4-ethynylphenylacetonitrile** is not readily available in public databases. However, based on its chemical structure, the expected spectral characteristics are outlined below. This section will be updated as experimental data becomes available.

¹H NMR (Proton Nuclear Magnetic Resonance)

- Aromatic Protons (C₆H₄): Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.
- Methylene Protons (CH₂): A singlet is expected for the two protons of the cyanomethyl group, likely in the range of δ 3.5-4.0 ppm.
- Alkynyl Proton (C≡CH): A singlet for the terminal alkyne proton is expected, typically around δ 3.0-3.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Nitrile Carbon (CN): A signal in the range of δ 115-125 ppm.
- Alkynyl Carbons (C≡C): Two signals are expected for the alkyne carbons, typically between δ 70-90 ppm.

- Aromatic Carbons (C_6H_4): Four signals are expected in the aromatic region (δ 120-140 ppm) due to the para-substitution pattern.
- Methylene Carbon (CH_2): A signal for the methylene carbon, likely in the range of δ 20-30 ppm.

IR (Infrared) Spectroscopy

- $C\equiv N$ Stretch (Nitrile): A sharp, medium-intensity absorption band around $2240-2260\text{ cm}^{-1}$.
- $\equiv C-H$ Stretch (Terminal Alkyne): A sharp, strong absorption band around $3250-3350\text{ cm}^{-1}$.
- $C\equiv C$ Stretch (Alkyne): A weak absorption band around $2100-2140\text{ cm}^{-1}$.
- C-H Stretch (Aromatic and Methylene): Absorptions in the range of $2850-3100\text{ cm}^{-1}$.
- C=C Stretch (Aromatic): Absorption bands in the region of $1450-1600\text{ cm}^{-1}$.

MS (Mass Spectrometry)

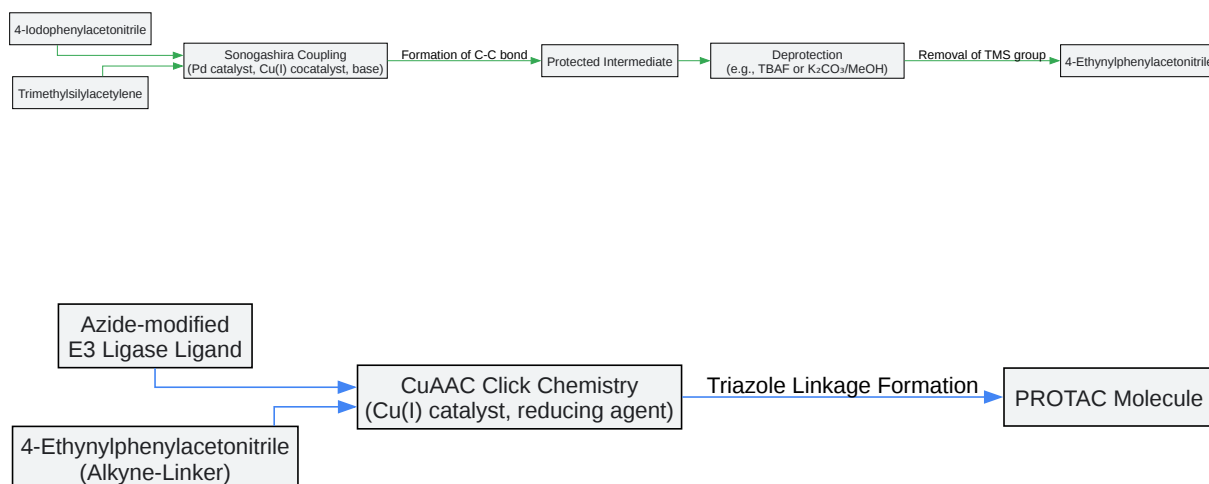
- Molecular Ion (M^+): The mass spectrum should show a molecular ion peak at $m/z = 141.17$, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The synthesis of **4-ethynylphenylacetonitrile** is most commonly achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

General Synthetic Workflow: Sonogashira Coupling

The logical workflow for the synthesis involves the coupling of a protected alkyne with an aryl halide containing the cyanomethyl group.



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References

- 1. 4-Ethynylphenylacetonitrile - 有机砌块 - 西典实验 [seedior.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethynylphenylacetonitrile (CAS Number: 351002-90-9)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1316021#4-ethynylphenylacetonitrile-cas-number-351002-90-9>]

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